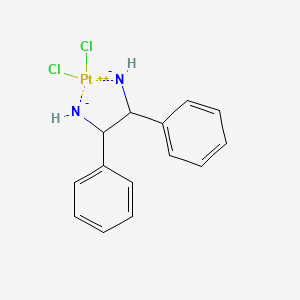

Platinum, dichloro(1,2-diphenyl-1,2-ethanediamine-N,N')-, (SP-4-3-(R*,S*))-

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Platinum, dichloro(1,2-diphenyl)-1,2-ethanediamine-N,N’-, [SP-4-2-[R-(R*,R*)]] is a platinum-based coordination compound. It is known for its unique structural properties and potential applications in various fields, including chemistry, biology, and medicine. The compound features a platinum center coordinated to two chlorine atoms and a bidentate ligand, 1,2-diphenyl-1,2-ethanediamine, which provides stability and specificity to the complex.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Platinum, dichloro(1,2-diphenyl)-1,2-ethanediamine-N,N’-, [SP-4-2-[R-(R*,R*)]] typically involves the reaction of platinum(II) chloride with 1,2-diphenyl-1,2-ethanediamine under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent oxidation and is often performed in a solvent such as ethanol or methanol. The reaction mixture is heated to reflux, and the product is isolated by filtration and recrystallization.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and solvents to ensure the quality of the final product. The reaction conditions are optimized to maximize yield and minimize impurities. The product is then purified using techniques such as column chromatography or recrystallization.

Chemical Reactions Analysis

Types of Reactions

Platinum, dichloro(1,2-diphenyl)-1,2-ethanediamine-N,N’-, [SP-4-2-[R-(R*,R*)]] undergoes various chemical reactions, including:

Substitution Reactions: The chlorine atoms can be substituted by other ligands such as phosphines or amines.

Oxidation and Reduction Reactions: The platinum center can undergo oxidation and reduction, altering the oxidation state of the metal.

Coordination Reactions: The compound can form coordination complexes with other metal ions or ligands.

Common Reagents and Conditions

Common reagents used in these reactions include phosphines, amines, and other nucleophiles. The reactions are typically carried out in polar solvents such as ethanol or acetonitrile, under inert atmosphere to prevent unwanted side reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution of the chlorine atoms with phosphines results in the formation of phosphine-coordinated platinum complexes.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a catalyst in various organic reactions, including cross-coupling reactions and hydrogenation. Its unique coordination properties make it an effective catalyst for these processes.

Biology

In biological research, the compound is studied for its potential as an anticancer agent. Its ability to interact with DNA and proteins makes it a promising candidate for cancer therapy.

Medicine

In medicine, the compound is being investigated for its therapeutic potential in treating various diseases, including cancer. Its ability to form stable complexes with biological molecules is of particular interest.

Industry

In industry, the compound is used in the production of fine chemicals and pharmaceuticals. Its catalytic properties are exploited in various industrial processes to improve efficiency and yield.

Mechanism of Action

The mechanism of action of Platinum, dichloro(1,2-diphenyl)-1,2-ethanediamine-N,N’-, [SP-4-2-[R-(R*,R*)]] involves its interaction with biological molecules such as DNA and proteins. The platinum center can form covalent bonds with nucleophilic sites on DNA, leading to the formation of DNA adducts. These adducts interfere with DNA replication and transcription, ultimately leading to cell death. The compound can also interact with proteins, altering their structure and function.

Comparison with Similar Compounds

Similar Compounds

(2,2’-Bipyridine)dichloroplatinum(II): Similar in structure but with bipyridine as the ligand.

Dichloro(ethylenediamine)platinum(II): Features ethylenediamine as the ligand.

cis-Dichlorobis(dimethyl sulfoxide)platinum(II): Contains dimethyl sulfoxide ligands.

Uniqueness

Platinum, dichloro(1,2-diphenyl)-1,2-ethanediamine-N,N’-, [SP-4-2-[R-(R*,R*)]] is unique due to its specific ligand, 1,2-diphenyl-1,2-ethanediamine, which provides distinct steric and electronic properties. These properties influence its reactivity and interaction with biological molecules, making it a valuable compound for research and industrial applications.

Biological Activity

Platinum-based compounds, particularly those derived from cisplatin, have garnered significant attention in cancer therapy due to their ability to form DNA adducts that disrupt cellular processes. The compound Platinum, dichloro(1,2-diphenyl-1,2-ethanediamine-N,N')-, (SP-4-3-(R,S))** represents a subclass of these platinum complexes characterized by chiral amine ligands. This article explores the biological activity of this compound, focusing on its interaction with DNA, cytotoxicity against various cancer cell lines, and potential therapeutic applications.

The primary mechanism through which platinum complexes exert their anticancer effects involves the formation of covalent bonds with DNA. Upon entering the cell, these complexes undergo aquation, leading to the release of chloride ions and the formation of reactive platinum(II) species. These species can bind to nucleophilic sites in DNA, primarily at the N7 position of guanine bases, resulting in intrastrand cross-links that impede DNA replication and transcription .

Key Mechanisms:

- DNA Cross-Linking : Platinum complexes form bifunctional adducts that distort the DNA structure.

- Cell Cycle Arrest : The resulting DNA damage triggers cell cycle checkpoints, leading to apoptosis.

- Stereochemical Influence : The chirality of the ligand affects the geometry and stability of the platinum-DNA adducts, influencing biological activity and cytotoxicity .

Biological Activity

The biological activity of Platinum dichloro(1,2-diphenyl-1,2-ethanediamine-N,N')-, (SP-4-3-(R*,S*)) has been evaluated through various studies focusing on its cytotoxic effects against different cancer cell lines.

Cytotoxicity Studies

A series of experiments have demonstrated that this platinum complex exhibits significant cytotoxicity against several cancer cell lines:

In particular, studies have shown that certain diastereomers of this complex exhibit enhanced antitumor activity compared to traditional agents like cisplatin and carboplatin . The D,L configurated complex with 4-fluoro substitution was highlighted as particularly potent against human breast cancer cells.

Case Studies

Several case studies illustrate the effectiveness of this compound in preclinical models:

- Breast Cancer Model (MDA-MB 231) : The dichloro(1,2-diphenyl-1,2-ethanediamine)platinum complex demonstrated a significant reduction in cell viability at concentrations as low as 5 µM.

- Ovarian Cancer Model (NIH:OVCAR-3) : In vitro tests showed that this platinum complex exhibited cytotoxic effects at concentrations ranging from 2.5 to 5 µM, proving effective against cells resistant to conventional therapies like cisplatin .

- Synergistic Effects : When combined with agents that modulate cellular glutathione levels, such as BSO (buthionine sulfoximine), the compound displayed enhanced cytotoxicity due to reduced cellular defense mechanisms against oxidative stress .

Properties

CAS No. |

80844-54-8 |

|---|---|

Molecular Formula |

C14H14Cl2N2Pt |

Molecular Weight |

476.3 g/mol |

IUPAC Name |

(2-azanidyl-1,2-diphenylethyl)azanide;dichloroplatinum(2+) |

InChI |

InChI=1S/C14H14N2.2ClH.Pt/c15-13(11-7-3-1-4-8-11)14(16)12-9-5-2-6-10-12;;;/h1-10,13-16H;2*1H;/q-2;;;+4/p-2 |

InChI Key |

PKPLWJWRVWFFAQ-UHFFFAOYSA-L |

Canonical SMILES |

C1=CC=C(C=C1)C(C(C2=CC=CC=C2)[NH-])[NH-].Cl[Pt+2]Cl |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.